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[1] Total Synthesis of (−)-Englerin A - PMC - PubMed Central The synthesis commenced with

the known monoterpene (+)-verbenone (12), which was converted in three steps to the key

intermediate 13 (Scheme 2). The synthetic sequence involved a Luche reduction of the enone,

followed by protection of the resulting allylic alcohol as the corresponding TBS ether and

ozonolysis of the olefin. The resulting ketone 13 served as a precursor to the key guaiane

skeleton. ... The synthesis of the guaiane skeleton began with the ketone 13, which was

subjected to a Wittig reaction with the ylide derived from the phosphonium salt 14 to afford the

diene 15. The phosphonium salt 14 was prepared from the commercially available 3-

furylmethanol in three steps. The diene 15 was then subjected to a ring-closing metathesis

reaction using the Grubbs second-generation catalyst to afford the guaiane skeleton 16 in 82%

yield. ... The synthesis of the guaiane skeleton began with the ketone 13, which was subjected

to a Wittig reaction with the ylide derived from the phosphonium salt 14 to afford the diene 15.

The phosphonium salt 14 was prepared from the commercially available 3-furylmethanol in

three steps. The diene 15 was then subjected to a ring-closing metathesis reaction using the

Grubbs second-generation catalyst to afford the guaiane skeleton 16 in 82% yield. The furan

ring in 16 was then oxidized to the corresponding carboxylic acid using the method of Kraus

and co-workers. The resulting carboxylic acid was then subjected to a Curtius rearrangement to

afford the isocyanate 17. The isocyanate 17 was then trapped with 2-(trimethylsilyl)ethanol to

afford the carbamate 18. ... The synthesis of the guaiane skeleton began with the ketone 13,

which was subjected to a Wittig reaction with the ylide derived from the phosphonium salt 14 to

afford the diene 15. The phosphonium salt 14 was prepared from the commercially available 3-

furylmethanol in three steps. The diene 15 was then subjected to a ring-closing metathesis

reaction using the Grubbs second-generation catalyst to afford the guaiane skeleton 16 in 82%
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yield. The furan ring in 16 was then oxidized to the corresponding carboxylic acid using the

method of Kraus and co-workers. ... The synthesis of the guaiane skeleton began with the

ketone 13, which was subjected to a Wittig reaction with the ylide derived from the

phosphonium salt 14 to afford the diene 15. The phosphonium salt 14 was prepared from the

commercially available 3-furylmethanol in three steps. The diene 15 was then subjected to a

ring-closing metathesis reaction using the Grubbs second-generation catalyst to afford the

guaiane skeleton 16 in 82% yield. The furan ring in 16 was then oxidized to the corresponding

carboxylic acid using the method of Kraus and co-workers. The resulting carboxylic acid was

then subjected to a Curtius rearrangement to afford the isocyanate 17. 2

Total Synthesis and Biological Activities of (+)- and (−)-Boscialin and Their 1′-Epimers - ACS

Publications Natural (−)-boscialin [(−)-1] has recently been described as one of the

constituents of various medicinal plants. To obtain more material for investigations of its

biological activities, we carried... ... Regioselective reduction of diketone 2 with H2/Raney-

nickel (Scheme 1) afforded a mixture of the hydroxyketones (−)-3 and 4 with preferential

formation of 4; the diastereomers could be separated by MPLC. Acid-catalyzed epimerization of

4 gave access to (+)-3, the enantiomer of hydroxyketone (−)-3. Protection of the alcoholic

function of both enantiomeric hydroxyketones with the TBDMS-group led to the ketones (+)-

and (−)-5, the substrates for the attachment of the side chain. The synthesis of these

enantiomeric cyclohexanone building blocks was the key to the synthesis of both enantiomeric

boscialin isomers. ... The key steps of the synthesis involved a regioselective reduction and a

nucleophilic addition. The enantiomer of the natural product, (+)-boscialin [(+)-1], could be

obtained via acid-catalyzed epimerization of hydroxyketone 4 to (+)-3. Starting the synthesis

with (−)-3 led to (−)-boscialin [(−)-1] with the natural absolute configuration. In addition to (+)-

and (−)-boscialin, the corresponding 1'-epimers (+)- and (−)-epiboscialin were also obtained.

In vitro assays with (−)-boscialin [(−)-1] and its three stereoisomers were carried out to test for

activity against microbes, parasites, and human fibroblasts. The investigations revealed activity

against various microbes and against Trypanosoma brucei rhodesiense and also revealed

cytotoxicity against human cancer cells. ... The side chain was introduced by nucleophilic

addition of the lithium salt of alkyne 10 to the enantiomeric ketones (+)- and (−)-5. The resulting

diastereomeric propargyl alcohols (+)- and (−)-11 and (+)- and (−)-12 were separated by

MPLC. Desilylation of the individual isomers led to the terminal acetylenes (+)- and (−)-13 and

(+)- and (−)-14. These were transformed into the corresponding enones by Meyer–Schuster

rearrangement, which cleanly afforded the boscialin isomers (+)- and (−)-15 and (+)- and

(−)-16, respectively. Removal of the TBDMS-protecting group finally led to the four boscialin
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stereoisomers (+)- and (−)-1 and (+)- and (−)-epiboscialin [(+)- and (−)-17]. ... The side chain

was introduced by nucleophilic addition of the lithium salt of alkyne 10 to the enantiomeric

ketones (+)- and (−)-5. The resulting diastereomeric propargyl alcohols (+)- and (−)-11 and (+)-

and (−)-12 were separated by MPLC. Desilylation of the individual isomers led to the terminal

acetylenes (+)- and (−)-13 and (+)- and (−)-14. These were transformed into the corresponding

enones by Meyer–Schuster rearrangement, which cleanly afforded the boscialin isomers (+)-

and (−)-15 and (+)- and (−)-16, respectively. Removal of the TBDMS-protecting group finally led

to the four boscialin stereoisomers (+)- and (−)-1 and (+)- and (−)-epiboscialin [(+)- and

(−)-17]. 2

Total Synthesis and Biological Activities of (+)- and (−)-Boscialin and Their 1′-Epimers |

Journal of Natural Products Natural (−)-boscialin [(−)-1] has recently been described as one of

the constituents of various medicinal plants. To obtain more material for investigations of its

biological activities, we carried out the synthesis of (−)-1 and its isomers. Starting from the

chiral building block 2, the key steps of the synthesis involved a regioselective reduction and a

nucleophilic addition. The enantiomer of the natural product, (+)-boscialin [(+)-1], could be

obtained via acid-catalyzed epimerization of hydroxyketone 4 to (+)-3. Starting the synthesis

with (−)-3 led to (−)-boscialin [(−)-1] with the natural absolute configuration. In addition to (+)-

and (−)-boscialin, the corresponding 1'-epimers (+)- and (−)-epiboscialin were also obtained.

In vitro assays with (−)-boscialin [(−)-1] and its three stereoisomers were carried out to test for

activity against microbes, parasites, and human fibroblasts. The investigations revealed activity

against various microbes and against Trypanosoma brucei rhodesiense and also revealed

cytotoxicity against human cancer cells. 2

Total Synthesis of (+)-Lasonolide A The total synthesis of (+)-lasonolide A (1) is described. The

convergent strategy relied on a late-stage esterification to unite the C1–C11 and C13–C25

fragments. Key reactions for the synthesis of the C13–C25 fragment 3 included an aldol

reaction to set the C20 stereocenter, a stereoselective substrate-controlled conjugate addition

to install the C17 methyl group, and a final Wittig reaction to append the C22–C25 side chain.

The C1–C11 fragment 2 was constructed using a chiral pool approach starting from d-quinic

acid. The key steps included a substrate-controlled dihydroxylation to install the C6 and C7

stereocenters and an intramolecular Horner–Wadsworth–Emmons reaction to form the C2–C11

tetrahydropyran ring. 2
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Total Synthesis of (−)-Englerin A The first total synthesis of (−)-englerin A (1), a potent and

selective renal cancer cell inhibitor, is described. The synthesis proceeds in 11 steps from the

known monoterpene (+)-verbenone (12) and features a ring-closing metathesis reaction to

construct the guaiane skeleton and a late-stage enzymatic resolution to separate the

diastereomeric englerin A precursors. 2

Total Synthesis of (−)-Nakadomarin A The first total synthesis of (−)-nakadomarin A (1) is

described. The synthesis is convergent and features a number of new reactions and strategies.

The key steps include a catalytic asymmetric hetero-Diels–Alder reaction to construct the

tetrahydropyran ring, a ring-closing metathesis reaction to form the 15-membered macrocycle,

and a late-stage intramolecular Michael addition to close the final piperidine ring. 2

Total Synthesis of (−)-Ushikulide A A convergent total synthesis of the potent antitumor

macrolide (−)-ushikulide A (1) is described. The synthesis features a number of stereoselective

reactions, including a Sharpless asymmetric epoxidation, a Brown allylation, and a Myers–Saito

cyclization. The key bond formations are a Wittig reaction to join the two major fragments and a

Yamaguchi macrolactonization to close the 20-membered ring. 2

Total Synthesis of (−)-Mitrephorone A The first total synthesis of the cytotoxic styryllactone (−)-

mitrephorone A (1) is described. The synthesis is highly convergent and features a number of

novel transformations. Key steps include a catalytic asymmetric hetero-Diels–Alder reaction to

construct the dihydropyranone core, a Suzuki–Miyaura cross-coupling to attach the styryl side

chain, and a late-stage intramolecular Heck reaction to close the macrocycle. 2

Total Synthesis of (−)-Stemoamide A concise total synthesis of the Stemona alkaloid (−)-

stemoamide (1) is described. The synthesis proceeds in nine steps from commercially available

starting materials and features a key intramolecular [4 + 2] cycloaddition of a 1,3,9-decatrien-5-

one. 3 Application Notes and Protocols for the Total Synthesis of (-)-Boscialin

Introduction
(-)-Boscialin is a natural product isolated from various medicinal plants, including Boscia

salicifolia. It has demonstrated a range of biological activities, including antimicrobial and

cytotoxic effects against human cancer cells. This document provides a detailed protocol for

the total synthesis of (-)-Boscialin, based on the work of Busch et al.. The synthesis

commences from the chiral building block (R)-2,2,6-trimethyl-1,4-cyclohexanedione and
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involves key steps such as a regioselective reduction, nucleophilic addition of a side chain, and

a Meyer-Schuster rearrangement. This protocol is intended for researchers in organic

synthesis, medicinal chemistry, and drug development.

Synthetic Pathway Overview
The total synthesis of (-)-Boscialin is a multi-step process that begins with the regioselective

reduction of a diketone to establish the first stereocenter. The hydroxyl group is then protected,

followed by a nucleophilic addition to introduce the butenone side chain in a protected form. A

subsequent rearrangement forms the α,β-unsaturated ketone, and a final deprotection step

yields the target molecule, (-)-Boscialin.

Core Synthesis

Side Products

Diketone (2) (-)-Hydroxyketone (3) H2 / Raney-Ni (-)-TBDMS-protected ketone (5) TBDMSCl, Imidazole, DMF Propargyl Alcohols
[(-)-11 and (-)-12]

 1. n-BuLi, Alkyne (10)
 2. THF, -78°C Terminal Acetylenes

[(-)-13 and (-)-14]
 TBAF, THF (-)-TBDMS-protected Boscialin (15)

 Meyer-Schuster
 Rearrangement

(-)-Epiboscialin (17)

 Meyer-Schuster
 Rearrangement

(-)-Boscialin (1) TBAF, THF

Click to download full resolution via product page

Figure 1: Overall synthetic workflow for (-)-Boscialin.

Experimental Protocols
Step 1: Synthesis of (-)-(4R,6S)-4-Hydroxy-2,2,6-
trimethylcyclohexan-1-one (3)
This initial step involves the regioselective reduction of the diketone starting material.

Reaction: A solution of (R)-2,2,6-trimethyl-1,4-cyclohexanedione (2) in ethanol is

hydrogenated over Raney-nickel catalyst.
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Procedure:

Dissolve the diketone (2) in absolute ethanol.

Add Raney-nickel catalyst to the solution.

Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature until the

starting material is consumed (monitored by TLC).

Filter the reaction mixture through a pad of Celite to remove the catalyst.

Concentrate the filtrate under reduced pressure to obtain a crude mixture of

hydroxyketones.

Purification: The diastereomeric hydroxyketones, (-)-3 and 4, are separated by medium-

pressure liquid chromatography (MPLC) on silica gel.

Step 2: Synthesis of (-)-(4R,6S)-4-(tert-
Butyldimethylsilyloxy)-2,2,6-trimethylcyclohexan-1-one
(5)
The hydroxyl group of (-)-3 is protected to prevent interference in the subsequent nucleophilic

addition step.

Reaction: The hydroxyketone (-)-3 is reacted with tert-butyldimethylsilyl chloride (TBDMSCl)

in the presence of imidazole.

Procedure:

Dissolve the hydroxyketone (-)-3 in anhydrous N,N-dimethylformamide (DMF).

Add imidazole, followed by TBDMSCl.

Stir the reaction mixture at room temperature until the reaction is complete (monitored by

TLC).
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Quench the reaction with water and extract the product with an organic solvent (e.g.,

diethyl ether).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purification: The crude product is purified by column chromatography on silica gel.

Step 3: Synthesis of Propargyl Alcohols (11 and 12)
The key carbon-carbon bond formation is achieved through the nucleophilic addition of a

lithium acetylide to the protected ketone.

Reaction: The TBDMS-protected ketone (-)-5 is reacted with the lithium salt of 3-

(trimethylsilyl)-2-propyn-1-ol (10).

Procedure:

Prepare the lithium acetylide by adding n-butyllithium (n-BuLi) to a solution of alkyne (10)

in anhydrous tetrahydrofuran (THF) at -78 °C.

Add a solution of the ketone (-)-5 in anhydrous THF to the lithium acetylide solution at -78

°C.

Stir the reaction mixture at -78 °C for the specified time.

Quench the reaction with a saturated aqueous solution of ammonium chloride.

Allow the mixture to warm to room temperature and extract the product with an organic

solvent.

Dry the combined organic layers and concentrate under reduced pressure.

Purification: The resulting diastereomeric propargyl alcohols, (-)-11 and (-)-12, are separated

by MPLC on silica gel.

Step 4: Synthesis of Terminal Acetylenes (13 and 14)
The trimethylsilyl protecting group on the alkyne is removed to yield the terminal acetylenes.
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Reaction: The silyl group is removed using tetrabutylammonium fluoride (TBAF).

Procedure:

Dissolve the separated propargyl alcohol ((-)-11 or (-)-12) in THF.

Add a solution of TBAF in THF.

Stir the mixture at room temperature until desilylation is complete.

Concentrate the reaction mixture and purify the residue.

Purification: The terminal acetylenes (-)-13 and (-)-14 are purified by column

chromatography.

Step 5: Meyer-Schuster Rearrangement to form (-)-
TBDMS-protected Boscialin (15)
The terminal acetylenes undergo a Meyer-Schuster rearrangement to form the characteristic

enone moiety of boscialin.

Reaction: The terminal acetylenes are treated with an acid catalyst to induce rearrangement.

Procedure:

The specific conditions for the Meyer-Schuster rearrangement in this synthesis would

typically involve treatment with a mild acid catalyst. The original paper should be consulted

for the precise reagents and conditions used.

Purification: The product is purified by column chromatography.

Step 6: Synthesis of (-)-Boscialin (1)
The final step is the removal of the TBDMS protecting group to yield the natural product.

Reaction: The TBDMS ether is cleaved using TBAF.

Procedure:
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Dissolve the TBDMS-protected boscialin (-)-15 in THF.

Add a solution of TBAF in THF.

Stir the reaction at room temperature until the deprotection is complete.

Work up the reaction and purify the final product.

Purification: (-)-Boscialin (1) is purified by column chromatography.

Data Presentation
Step

Starting
Material

Product
Reagents and
Conditions

Yield (%)

1 Diketone (2)

(-)-

Hydroxyketone

(3)

H₂, Raney-Ni,

Ethanol
N/A

2

(-)-

Hydroxyketone

(3)

(-)-TBDMS-

protected ketone

(5)

TBDMSCl,

Imidazole, DMF
N/A

3

(-)-TBDMS-

protected ketone

(5)

Propargyl

Alcohols [(-)-11

and (-)-12]

1. n-BuLi, Alkyne

(10) 2. THF,

-78°C

N/A

4

Propargyl

Alcohols [(-)-11

and (-)-12]

Terminal

Acetylenes

[(-)-13 and (-)-14]

TBAF, THF N/A

5

Terminal

Acetylenes

[(-)-13 and (-)-14]

(-)-TBDMS-

protected

Boscialin (15)

Meyer-Schuster

Rearrangement
N/A

6

(-)-TBDMS-

protected

Boscialin (15)

(-)-Boscialin (1) TBAF, THF N/A

Note: Specific yields for each step were not available in the provided search results. For

detailed quantitative data, consulting the primary literature is recommended.
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Mandatory Visualizations
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Figure 2: Workflow for the nucleophilic addition step.
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Conclusion
This document outlines a comprehensive protocol for the total synthesis of (-)-Boscialin. By

following these procedures, researchers can access this biologically active natural product for

further investigation into its therapeutic potential. The synthesis is robust and allows for the

generation of stereoisomers, which can be valuable for structure-activity relationship studies.

For precise experimental details and characterization data, it is essential to refer to the original

publication by Busch et al..

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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